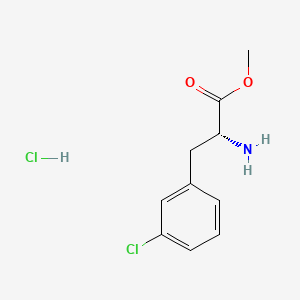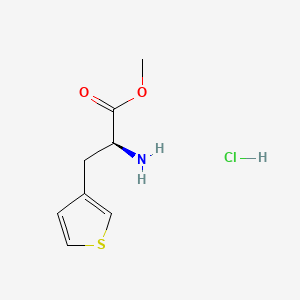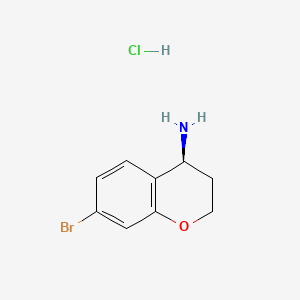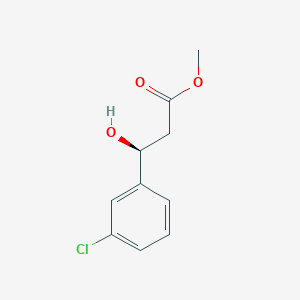
(R)-1-(2,6-Dichloro-phenyl)-ethanol
Overview
Description
(R)-1-(2,6-Dichloro-phenyl)-ethanol is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(2,6-Dichloro-phenyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2,6-Dichloro-phenyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol : This study developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity using recombinant Escherichia coli cells. The process improved efficacy by using a polar organic solvent-aqueous medium, enhancing substrate concentration and yield while shortening reaction time (Chen, Xia, Liu, & Wang, 2019).
Nonenzymatic Kinetic Resolution of Racemic 2,2,2-Trifluoro-1-Aryl Ethanol via Enantioselective Acylation : This research investigated the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as the catalyst, demonstrating the method's applicability in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its derivatives (Xu, Zhou, Geng, & Chen, 2009).
Chiral Discrimination in Electrocatalytic Oxidation of (R)- and (S)-1-Phenylethanol : A study using a chiral nitroxyl radical as a catalyst in the electrooxidation of (R)- and (S)-1-phenyl-ethanol showed that the catalytic current for (R)-1-phenylethanol oxidation was significantly enhanced, indicating selective detection in a mixture of both isomers (Kashiwagi, Uchiyama, Kurashima, Kikuchi, & Anzai, 1999).
Synthesis of (1S)-1-(2,6-Dichloro-3-Fluorophenyl)ethanol : This research describes an efficient four-step biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for PF-2341066, a potent inhibitor of c-Met/ALK in clinical development (Martínez, Keller, Meijer, Metselaar, Kruithof, Moore, & Pei-Pei, 2010).
Role of Chlorine Position in Electronic Circular Dichroism of Chlorophenyl-Ethanol : This study used computational chemistry to investigate the electronic circular dichroism (ECD) of (R)-1-phenyl-ethanol and different isomers of (R)-1-(chlorophenyl)ethanol, providing insights into the substituent effect on ECD spectra (Aranda & Santoro, 2020).
properties
IUPAC Name |
(1R)-1-(2,6-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOJMQVQGKPNN-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,6-Dichlorophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S)-1-phenylprop-2-enyl]azanium;chloride](/img/structure/B7948223.png)

![(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride](/img/structure/B7948246.png)








